4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction, followed by sulfur incorporation.
Introduction of the Furan-2-ylmethyl Group: This can be achieved via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine derivative of the cyclopenta[b]thiophene.
Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, often using thiosemicarbazide and a carboxylic acid derivative under acidic conditions.
Final Coupling: The final step involves coupling the intermediate with ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiophene sulfur.
Reduction: Reduction reactions can target the carbonyl groups and the thiadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a candidate for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide: shares similarities with other thiadiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N4O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-2-12-15(27-22-21-12)17(24)20-18-14(11-6-3-7-13(11)26-18)16(23)19-9-10-5-4-8-25-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,23)(H,20,24) |
InChI Key |
AHYMUQVEHWRFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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